molecular formula C9H7F3O3 B13613628 2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid

2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid

Cat. No.: B13613628
M. Wt: 220.14 g/mol
InChI Key: BJHAHVOCNGSBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C9H8F3O3 It is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. One common method involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with a suitable reagent to form the corresponding acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethoxy)-2-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-[4-(difluoromethoxy)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C9H7F3O3/c10-7-4-6(15-9(11)12)2-1-5(7)3-8(13)14/h1-2,4,9H,3H2,(H,13,14)

InChI Key

BJHAHVOCNGSBNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.